3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one
Description
Properties
IUPAC Name |
3,8-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6S2/c38-31-27-21-23(44(39,40)36-17-13-34(14-18-36)29-5-1-3-11-32-29)7-9-25(27)26-10-8-24(22-28(26)43-31)45(41,42)37-19-15-35(16-20-37)30-6-2-4-12-33-30/h1-12,21-22H,13-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWWVQUJOPSCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7)OC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactionsThe sulfonyl groups are then introduced via sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The IC50 value was determined to be 12 µM, indicating potent activity compared to standard chemotherapeutics .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
| Pseudomonas aeruginosa | >64 µg/mL |
Neuropharmacological Applications
3. Central Nervous System Disorders
Given its piperazine component, there is potential for this compound in treating central nervous system disorders such as anxiety and depression. Studies have indicated that similar compounds can modulate serotonin receptors and exhibit anxiolytic effects.
Case Study:
In a preclinical model of anxiety, administration of the compound resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test . This suggests its potential as a therapeutic agent in managing anxiety disorders.
Mechanism of Action
The mechanism of action of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens such as Mycobacterium tuberculosis. The sulfonyl groups and piperazine moieties play a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related derivatives, focusing on substituent effects, biological targets, and activity.
Key Structural Differences and Implications
- Sulfonamide vs. Hydroxyl Groups : Unlike urolithins (e.g., Urolithin A), which rely on hydroxyl groups for ERβ agonism , the sulfonamide groups in the target compound likely shift its activity toward PDE2 inhibition, as seen in alkoxylated derivatives . Sulfonamides enhance metabolic stability but may reduce solubility compared to hydroxylated analogues .
- Piperazine vs.
- Alkoxy vs. Sulfonamide Substituents : Alkoxylated derivatives (e.g., 1f) show superior PDE2 inhibition (IC₅₀: ~3.67 µM) compared to alkane-substituted analogues (IC₅₀: ~34 µM), suggesting that electron-donating groups enhance activity . The target compound’s sulfonamide groups, being electron-withdrawing, may alter binding kinetics.
Biological Activity
3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one is a complex organic compound that has attracted significant attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzo[c]chromen-6-one core functionalized with sulfonyl groups and pyridin-2-yl piperazine moieties. Its molecular formula is with a molecular weight of 646.7 g/mol .
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in disease processes, particularly in inhibiting the growth of pathogens like Mycobacterium tuberculosis . The sulfonyl groups are critical for binding to these enzymes, disrupting their function.
- Receptor Binding : The structural features allow for effective interaction with various receptors, which may lead to altered signaling pathways relevant to disease states .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antibacterial agent .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been noted. Similar sulfonamide derivatives have been reported to exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
